molecular formula C14H9BrN2O2S2 B2515178 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid CAS No. 848336-14-1

2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid

Cat. No.: B2515178
CAS No.: 848336-14-1
M. Wt: 381.26
InChI Key: DJHPOUAVHNJDOJ-UHFFFAOYSA-N
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Description

2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid is a chemical compound with the molecular formula C14H9BrN2O2S2 and a molecular weight of 381.27 g/mol . This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The compound also features a bromophenyl group and a sulfanylacetic acid moiety, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The bromophenyl group is then introduced through a substitution reaction, and the sulfanylacetic acid moiety is attached via a nucleophilic substitution reaction . Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Mechanism of Action

The mechanism of action of 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Properties

IUPAC Name

2-[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2S2/c15-9-3-1-8(2-4-9)11-5-10-13(21-11)14(17-7-16-10)20-6-12(18)19/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHPOUAVHNJDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)SCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848336-14-1
Record name 2-((6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl)thio)acetic acid
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